3-Hydroxy-3-phenylpiperidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-phenylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-11(14,7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSXWARBKAFMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497280 | |
| Record name | 3-Hydroxy-3-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65379-06-8 | |
| Record name | 3-Hydroxy-3-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Piperidinone Ring Systems in Synthetic and Mechanistic Chemistry
The piperidinone, or piperidone, structural framework is a foundational element in the field of heterocyclic chemistry. wikipedia.org These six-membered rings containing a nitrogen atom and a ketone functional group are key components in a vast array of natural products and synthetically important molecules. researchgate.net Historically, the synthesis of piperidinones has been a subject of significant research, with classic named reactions such as the Petrenko-Kritschenko piperidone synthesis providing early methods for their construction. wikipedia.org This multicomponent reaction involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine, showcasing an early example of convergent synthesis.
Over the decades, synthetic methodologies have evolved considerably. The Dieckmann condensation, for instance, has been a cornerstone for the ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil Similarly, 4-piperidones are frequently synthesized through the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil The Nazarov cyclization has also been employed, involving the cyclization of divinyl ketones to yield piperidones. dtic.mil
Mechanistic studies have been crucial in understanding and optimizing these synthetic routes. For example, in stereoselective cyclizations, it was discovered that initially formed trans-isomers could convert to the more stable cis-form over time, highlighting the importance of reaction kinetics in controlling stereochemical outcomes. nih.gov The development of catalytic systems, including both metal- and organocatalysis, has further expanded the synthetic toolbox for accessing diverse piperidinone structures. nih.gov These advancements have enabled more efficient and stereocontrolled syntheses, paving the way for the creation of complex molecular architectures based on the piperidinone core.
Significance of the 3 Hydroxy 3 Phenylpiperidin 2 One Scaffold in Contemporary Chemical Research
The 3-hydroxy-3-phenylpiperidin-2-one scaffold represents a particularly valuable subclass of piperidinones, distinguished by the presence of a hydroxyl group and a phenyl group at the 3-position of the piperidin-2-one ring. This specific arrangement of functional groups imparts unique chemical properties and has made it a focal point in modern organic and medicinal chemistry research. The α-hydroxy-δ-valerolactam moiety is found in several natural products and pharmaceutical agents. nih.gov
The strategic importance of this scaffold lies in its potential as a versatile building block for the synthesis of more complex molecules. The hydroxyl group can act as a handle for further functionalization, while the phenyl group influences the molecule's stereochemistry and biological activity. The piperidinone ring itself is a common motif in numerous alkaloids and drug candidates. researchgate.net
In medicinal chemistry, derivatives of this compound have been explored for a range of therapeutic applications. For example, the introduction of phenyl piperidinone moieties into certain molecular scaffolds has led to the development of potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. researchgate.net The 3-hydroxy-2-piperidinone topology is also present in natural products with notable biological activities, including anticonvulsant and antithrombotic agents. nih.gov
Overview of Key Research Trajectories and Future Perspectives for 3 Hydroxy 3 Phenylpiperidin 2 One Chemistry
Strategies for the Construction of the Piperidinone Core
Ring-Closure and Cyclization Approaches
The formation of the six-membered piperidinone ring is a cornerstone of synthesizing this compound and its analogues. This is typically achieved by forming a new bond within an acyclic precursor molecule.
Lactamization, the intramolecular cyclization of an amino acid derivative to form a cyclic amide (a lactam), is a fundamental strategy for synthesizing piperidinones (which are δ-lactams). biologyinsights.compearson.com The reaction involves a nucleophilic attack by an amine group on a carboxylic acid or its activated derivative within the same molecule, leading to ring closure. biologyinsights.com The efficiency of this process is influenced by factors such as the stability of the resulting ring, steric hindrance, and the electronic nature of the substituents. biologyinsights.com
Strategies to form functionalized δ-lactams, which serve as advanced intermediates, are crucial. For instance, a diastereoselective Michael addition has been employed in the large-scale asymmetric synthesis of a functionalized δ-lactam, which is a core fragment of potent dual NK1/NK2 antagonists. mdma.ch Another approach involves the catalytic hydrogenation and cyclization of an azide (B81097) precursor to yield a 2-piperidone, demonstrating a method for creating highly functionalized 2-piperidones that are precursors to glycosidase inhibitors. mdma.ch
A particularly relevant and modern approach involves the palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones. nih.gov This method allows for the stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides. The reaction proceeds with high yields, excellent diastereoselectivity, and a broad substrate scope, accommodating both primary and secondary amines. nih.gov A key feature of this transformation is the exclusive site-selective cleavage of the acyl C–O bond with complete retention of stereochemistry at the hydroxyl-bearing center. nih.gov
Table 1: Examples of Lactamization Strategies for Piperidinone Synthesis
| Precursor Type | Reaction/Catalyst | Product Type | Key Features |
|---|---|---|---|
| Acyl oxazolidinone & Acrylonitrile | Michael Addition, Hydrogenation, Reductive Amination, Thermal Cyclization | Functionalized δ-lactam | High diastereoselectivity (>99% de). mdma.ch |
| Allylic alcohol derivative (azide) | Catalytic Hydrogenation and Cyclization | 2-Piperidone | Provides route to highly functionalized 2-piperidones. mdma.ch |
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic systems, including piperidines and their derivatives. This reaction utilizes transition metal catalysts, most notably those based on ruthenium (like the Grubbs catalysts), to form a new double bond within a diene substrate, thereby closing a ring. nih.govorgsyn.org
RCM has been successfully applied to prepare 3-substituted N-tosyl-1,2,5,6-tetrahydropyridines, which are versatile intermediates for further functionalization into substituted piperidines. researchgate.net The efficiency and outcome of RCM can be influenced by catalyst choice, substrate structure, and reaction conditions. For example, the use of a Hoveyda-Grubbs catalyst can promote a tandem cross-metathesis/intramolecular aza-Michael reaction to create β-amino carbonyl units, with microwave irradiation accelerating the process. organic-chemistry.org
However, challenges such as catalyst deactivation and unwanted side reactions like alkene isomerization can occur. orgsyn.org Isomerization can be suppressed through the careful selection of solvents or the use of additives. In some cases, rearrangement is the desired outcome, as seen in the allylamine (B125299) to enamine transformation observed in a lactam-piperidone system when treated with a Grubbs catalyst in refluxing toluene. orgsyn.org
Table 2: RCM Applications in Piperidine (B6355638)/Piperidinone Synthesis
| Catalyst | Substrate | Product | Reference |
|---|---|---|---|
| Molybdenum-based | Achiral polyene | Optically enriched N-fused bicyclic amides | organic-chemistry.org |
| Grubbs catalyst (2nd gen) | Cyclobutenylmethylamines with alkyne moiety | Isoquinoline derivatives | organic-chemistry.org |
Intramolecular radical C-H amination and cyclization techniques offer a direct approach to constructing the piperidine ring by forming a C-N bond. These methods involve the generation of a nitrogen-centered radical that subsequently attacks a C-H bond within the same molecule. mdpi.com
Various catalytic systems have been developed to facilitate this transformation. Cobalt(II) catalysts have been shown to be effective for the intramolecular cyclization of linear amino-aldehydes, producing piperidines in good yields. mdpi.com Another prominent strategy involves copper catalysis to activate N-F bonds, leading to an intramolecular radical C-H amination/cyclization cascade. mdpi.comresearchgate.net This approach can also be achieved through electrolysis, where a single electron transfer generates a radical cation that ultimately leads to the cyclized piperidine product. mdpi.comresearchgate.net A competitive process that can occur is a 1,5-hydrogen transfer, which may lead to the formation of a linear alkene by-product instead of the desired cyclic amine. mdpi.com
Reductive cyclization encompasses a range of reactions where ring formation is coupled with a reduction step. These strategies are particularly useful for creating highly substituted and stereochemically complex piperidine rings.
One notable example is the intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct a 2,3,6-trisubstituted piperidine skeleton. This key step was utilized in the stereoselective synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. nih.gov Another powerful method is the organocatalytic Mannich reaction followed by reductive cyclization. This one-pot formal [4+2] cycloaddition between an N-PMP aldimine and aqueous glutaraldehyde (B144438) affords functionalized piperidines with high yields and excellent enantioselectivities. rsc.org
Furthermore, intramolecular reductive hydroamination/cyclization cascades of alkynes have been described. mdpi.com This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which generates an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. mdpi.com
Table 3: Reductive Cyclization Strategies
| Precursor | Key Reaction | Product | Key Features | Reference |
|---|---|---|---|---|
| Conjugated keto-azide | Intramolecular reductive cyclization | 2,3,6-trisubstituted piperidine | Stereoselective synthesis from D-glucose. | nih.gov |
| N-PMP aldimine and glutaraldehyde | Organocatalytic Mannich reaction–reductive cyclization | 2,3-substituted piperidine | One-pot synthesis, high yields (up to 90%), excellent enantioselectivities (>99%). | rsc.org |
Grignard Reactions in C-C Bond Formation to Piperidine Systems
Grignard reactions are a classic and highly effective method for forming carbon-carbon bonds. In the context of piperidinone synthesis, they are instrumental in introducing aryl groups, such as the phenyl group in this compound, onto the heterocyclic core.
A direct and relevant synthesis involves the reaction of an N-protected 3-piperidone with a phenyl magnesium halide (a Grignard reagent). google.com This reaction adds the phenyl group to the carbonyl carbon at the 3-position, simultaneously forming a tertiary alcohol, thus generating the 3-hydroxy-3-phenylpiperidine core structure. google.com The mechanism of Grignard reagent formation itself is understood to involve free alkyl radical intermediates. acs.orgharvard.edu
Grignard reagents have also been used extensively in reactions with heterocyclic N-oxides. rsc.orgsigmaaldrich.com For example, reacting pyridine (B92270) N-oxides with various Grignard reagents can lead to a diverse set of substituted pyridines and, after a subsequent reduction step, substituted piperidines. rsc.orgdiva-portal.org By controlling the reaction temperature, it is possible to achieve a regio- and stereoselective synthesis of trans-2,3-dihydropyridine N-oxides, which are valuable intermediates that can be reduced to the corresponding piperidines. diva-portal.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid |
| 3-hydroxy-2-piperidinone carboxamides |
| N-tert-butyloxycarbonyl-(2S)-2-phenyl-piperidin-3-one |
| (2S,3S)-3-hydroxy-2-phenylpiperidine |
| 3-substituted N-tosyl-1,2,5,6-tetrahydropyridines |
| trans-2,3-dihydropyridine N-oxides |
Nucleophilic Addition to Carbonyl Precursors
A fundamental approach to constructing the 3-hydroxy-3-aryl-piperidin-2-one framework involves the nucleophilic addition of an organometallic reagent to a suitable carbonyl precursor. This method is exemplified by the reaction of a phenyl-based nucleophile, such as a Grignard reagent (phenylmagnesium bromide) or phenyllithium, with a piperidine-2,3-dione (B2490252) derivative. The nitrogen of the piperidinone must be protected to prevent side reactions. The addition of the phenyl nucleophile to one of the ketone groups forms the desired tertiary alcohol.
Another pathway involves the oxidation of a precursor like (2S,3S)-1-tert-butoxycarbonyl-3-hydroxy-2-phenylpiperidine to the corresponding ketone, (2S)-1-tert-butoxycarbonyl-2-phenylpiperidin-3-one, under conditions such as a Swern or Moffat oxidation. google.com While this creates a ketone at the 3-position, a subsequent nucleophilic attack is not the final step. Instead, this intermediate highlights the manipulation of oxidation states at the C3 position. A more direct nucleophilic addition is seen in the synthesis of 4-substituted piperidines, where aryl magnesium bromides are added to 4-piperidones. youtube.com This principle is directly applicable to the synthesis of this compound from a suitable 3-oxo-piperidin-2-one precursor.
A related multicomponent strategy has been developed for the synthesis of unsaturated γ-lactams (3-pyrrolin-2-ones), which involves the reaction of amines, aldehydes, and acetylene (B1199291) derivatives. nih.gov This demonstrates the construction of lactam rings through the assembly of multiple components around a central reaction, a strategy that could be adapted for piperidinone synthesis.
Chelation-Controlled Grignard Additions
To control the stereochemistry at the newly formed chiral center, chelation-controlled Grignard additions are employed. This technique is particularly relevant when adjacent stereocenters or functional groups are present, which can coordinate with the Grignard reagent. In the context of synthesizing this compound analogues, a precursor containing a chelating group (e.g., an ether or a protected amine) at a nearby position can direct the incoming phenylmagnesium bromide to a specific face of the carbonyl group. This results in a high degree of diastereoselectivity.
For instance, in the synthesis of related γ-lactams, the addition of amide enolates to acylsilanes generates intermediates that can react diastereoselectively with imines. organic-chemistry.org This stereocontrol, guided by the molecule's existing stereochemistry and reagent interactions, is crucial for producing a single desired isomer. The addition of phenylmagnesium bromide to 4-piperidones has been shown to require additives like magnesium chloride to prevent the Grignard reagent from acting solely as a base, thereby facilitating the desired nucleophilic addition. youtube.com This highlights the importance of reaction conditions in directing the outcome of Grignard additions.
Ring Expansion Methodologies for Piperidinone Derivatives
Building the piperidinone ring from a smaller ring system is another effective synthetic strategy.
Expansion from Pyrrolidine (B122466) Derivatives
A concise route to β-hydroxy piperidines has been achieved through a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion. nih.gov This methodology provides a pathway from a five-membered ring to a six-membered ring, establishing a hydroxyl group in the process. nih.gov While the example leads to a piperidine, the underlying principle of ring expansion from a pyrrolidine precursor is a key strategy. For example, a selective synthesis of pyrrolidin-2-ones has been developed via the ring contraction of piperidine derivatives, illustrating the reversible nature of these transformations under specific conditions. nih.gov
| Starting Material | Key Reagents | Product | Reference |
| N-Boc Pyrrolidine | Asymmetric catalyst, Aldehyde | β-Hydroxy piperidine | nih.gov |
| N-Substituted Piperidines | Specific oxidant and additive | Pyrrolidin-2-one | nih.gov |
Intramolecular Epoxide Opening Followed by Ring Expansion
The intramolecular opening of an epoxide ring presents a powerful method for forming heterocyclic structures. Generally, intramolecular epoxide openings favor the formation of smaller rings (exo cyclization). core.ac.uk However, methods to facilitate the formation of larger rings (endo cyclization) are actively being researched. core.ac.uk A strategy could involve a pyrrolidine derivative bearing an epoxide and a nucleophilic group. The intramolecular attack of the nucleophile on the epoxide could trigger a rearrangement and expansion to form the six-membered piperidinone ring. Such epoxide-opening cascades are central to the synthesis of various complex natural products. core.ac.uk The synthesis of epoxides themselves can be achieved from an alkene using a peroxyacid or through the base-promoted cyclization of a halohydrin, which involves an intramolecular SN2 reaction. youtube.com
Catalytic Hydrogenation Approaches for Piperidine and Piperidinone Formation
The reduction of aromatic pyridine precursors is a common and efficient route to saturated piperidine rings.
Hydrogenation of Pyridones and Substituted Pyridinium (B92312) Salts
The direct hydrogenation of pyridone substrates is a key method for producing piperidinones. For example, 3-pyridones can be catalytically hydrogenated to prepare 3-hydroxypiperidines. google.com Catalysts such as rhodium-nickel/carbon have been shown to be effective for this transformation. google.com An asymmetric homogeneous hydrogenation of 2(1H)-pyridones to enantioenriched 2-piperidones has been developed using a ruthenium complex with chiral N-heterocyclic carbene (NHC) ligands. thieme-connect.com This represents a significant advance in the enantioselective synthesis of piperidones from pyridone precursors. thieme-connect.com
Similarly, the reduction of pyridinium salts offers a versatile entry to the piperidine scaffold. Rhodium-catalyzed transfer hydrogenation of pyridinium salts, using formic acid as a hydrogen source, can efficiently produce piperidines. acs.orgacs.orgliv.ac.uk This method can even be used for reductive transamination, where a nitrogen atom from an external amine replaces the original nitrogen of the pyridine ring, allowing for the synthesis of diverse N-aryl piperidines. acs.orgacs.org Furthermore, robust iridium(III) catalysts have been used for the ionic hydrogenation of pyridines, which tolerates a wide range of sensitive functional groups. chemrxiv.org
| Substrate | Catalyst System | Product | Reference |
| 2(1H)-Pyridones | [Ru(2-Me-allyl)₂(cod)] / Chiral NHC ligand | Enantioenriched 2-Piperidones | thieme-connect.com |
| 3-Pyridone | Ruthenium/SiO₂ with Al₂O₃ co-catalyst | 3-Hydroxypiperidine | google.com |
| Pyridinium Salts | [Cp*RhCl₂]₂ / Formic acid-Triethylamine | Piperidines or Tetrahydropyridines | liv.ac.uk |
| Pyridinium Salts | Rhodium catalyst / Formic acid / Water / Amine | N-Aryl Piperidines | acs.orgacs.org |
| Pyridines | Iridium(III) catalyst | Multi-substituted Piperidines | chemrxiv.org |
Stereoselective and Asymmetric Hydrogenation Strategies
Stereoselective and asymmetric hydrogenation represent powerful tools for the synthesis of chiral molecules, such as the stereoisomers of this compound. ajchem-b.com These methods introduce a hydrogen atom at a stereogenic center, converting prochiral unsaturated precursors into optically active compounds with high enantioselectivity. okayama-u.ac.jp The success of these reactions hinges on the careful selection of reaction conditions, substrate type, and, most critically, the chiral catalyst. ajchem-b.com
The primary approach involves the use of transition metal complexes combined with chiral ligands. okayama-u.ac.jp For instance, rhodium catalysts paired with chiral phosphorus ligands like (R, R)-Et-DuPhos have been effectively used in the hydrogenation of prochiral substrates. ajchem-b.com The mechanism involves the activation of hydrogen by the metal complex, followed by a transfer to the substrate. The chiral ligand creates a specific three-dimensional environment around the metal center, which precisely discriminates between the two faces of the substrate, thereby directing the hydrogenation to occur from a specific side and inducing high enantioselectivity. nih.gov Similarly, iridium catalysts featuring chiral spiro aminophosphine (B1255530) ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of various carbonyl compounds. nih.gov The development of novel chiral catalysts, including those that incorporate hydrogen bonding interactions with the substrate, continues to enhance the effectiveness and scope of these transformations. rsc.org
Metal-Catalyzed Hydrogenation (e.g., Pd/C, Raney Ni, Ir, Pt)
Metal-catalyzed hydrogenation is a cornerstone of organic synthesis, widely used for the reduction of unsaturated functional groups. In the context of synthesizing this compound and its analogues, various metal catalysts are employed, typically for the reduction of a pyridine or pyridone precursor to the desired piperidine or piperidinone core. youtube.com The choice of metal, support, and reaction conditions can significantly influence the reaction's efficiency and selectivity. future4200.com
Palladium (Pd): Palladium on carbon (Pd/C) is a versatile and widely used hydrogenation catalyst. libretexts.org It is effective for the hydrogenation of various unsaturated systems. In some cases, palladium catalysts are modified, such as with lead (Lindlar's catalyst), to achieve selective reduction of more reactive functional groups, like alkynes to alkenes. future4200.com
Raney Nickel (Ni): As a finely divided nickel catalyst, Raney Ni is a cost-effective option often used for hydrogenations. libretexts.org It is prepared by reacting a nickel-aluminum alloy with sodium hydroxide (B78521) and is effective for reducing compounds like nitro groups and can be used in transfer hydrogenations. libretexts.org
Iridium (Ir): Homogeneous iridium catalysts have proven highly effective for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to yield piperidin-3-one (B1582230) derivatives. nih.gov These reactions can proceed under mild conditions with high chemoselectivity and are scalable. nih.gov Chiral iridium complexes are particularly valuable in asymmetric hydrogenations, where they can achieve excellent enantioselectivity for a broad range of substrates. ajchem-b.comnih.gov
Platinum (Pt): Platinum is a highly active hydrogenation catalyst, often used as platinum(IV) oxide (PtO₂), known as Adams' catalyst. libretexts.org During the reaction, the PtO₂ is reduced by hydrogen to form finely divided platinum metal, which is the active catalyst. libretexts.org Platinum catalysts are effective for reducing double bonds and other functional groups. sciencemadness.org
Rhodium (Rh): Rhodium catalysts are excellent for the hydrogenation of aromatic and heterocyclic compounds. youtube.comdicp.ac.cn Rhodium complexes with chiral ligands are preeminent in asymmetric hydrogenation, providing access to chiral piperidines from pyridinium salts with high diastereo- and enantioselectivity. dicp.ac.cnliverpool.ac.uk These catalysts can be supported on materials like MCM-41, allowing for recovery and reuse without significant loss of performance. rsc.org
| Catalyst | Common Form(s) | Key Applications in Piperidinone Synthesis Context | Reference |
|---|---|---|---|
| Palladium (Pd) | Pd/C (Palladium on Carbon) | General hydrogenation of unsaturated precursors. | youtube.comlibretexts.org |
| Nickel (Ni) | Raney Ni | Cost-effective reduction of various functional groups. | libretexts.org |
| Iridium (Ir) | Homogeneous complexes (e.g., with SpiroAP ligands) | Highly selective and asymmetric hydrogenation of pyridinium salts and ketones. | nih.govnih.gov |
| Platinum (Pt) | PtO₂ (Adams' catalyst), Pt/C | Highly active hydrogenation of alkenes and other groups. | libretexts.orgsciencemadness.org |
| Rhodium (Rh) | Homogeneous complexes (e.g., with DuPhos, ZhaoPhos) | Asymmetric hydrogenation of pyridinium salts and exocyclic α,β-unsaturated lactams. | rsc.orgdicp.ac.cnrsc.org |
Non-Metal Catalysis in Hydrogenation (e.g., Borenium, Hydrosilanes)
While metal-based systems dominate catalytic hydrogenation, non-metal alternatives offer sustainable and environmentally favorable approaches.
Borenium Catalysis : Borenium ions, which are cationic boron species, have emerged as effective catalysts for the hydrogenation of arenes. rsc.org This metal-free approach can achieve the full or partial hydrogenation of aromatic systems like naphthalene (B1677914) under modified conditions. Mechanistic studies suggest that the process involves the borenium-arene mediated splitting of H₂, with the rate-limiting step likely being the hydride transfer from the resulting neutral borane (B79455) to a protonated arene. rsc.org This demonstrates a viable pathway for the reduction of aromatic precursors without transition metals.
Hydrosilanes : Reductions using hydrosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS) or phenylsilane (B129415) (PhSiH₃), represent another key non-metal strategy. nottingham.ac.ukdiva-portal.org These methods are a subset of ionic hydrogenation, where the substrate is treated with the silane (B1218182) and an activating reagent, often an acid or a nucleophile, to achieve a formal hydride transfer. wikipedia.org Hydrosilylation can be used to reduce a wide array of functional groups, including amides and ketones, which are relevant to the lactam structure of this compound. diva-portal.orgwikipedia.org For instance, catalytic amounts of potassium hydroxide can facilitate the reduction of tertiary amides to amines using PhSiH₃ under neat conditions. diva-portal.org Similarly, the combination of an indium catalyst and a hydrosilane can be used for the reductive amination of keto acids to selectively produce lactams. researchgate.net The chemoselectivity and mild conditions associated with hydrosilane reductions make them an attractive alternative to traditional metal hydrides. diva-portal.org
Deconstructive Aminolysis of Bridged Lactam-Lactones
A novel and stereocontrolled strategy for accessing highly functionalized 3-hydroxy-2-piperidinone structures involves the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov This method facilitates a skeletal remodeling of the bicyclic starting material into the desired monocyclic piperidinone core. nih.gov
The reaction proceeds through a site-selective ring-opening aminolysis, where both primary and secondary amines can be used as the nucleophile. nih.gov The key transformation involves an exclusive cleavage of the acyl C–O bond of the γ-lactone portion of the bridged system. This represents the first catalytic method for activating such a bond. The process is stereocontrolled, with the products being formed in high yields and diastereoselectivities following an oxidative addition and subsequent trapping with the amine. This modular approach effectively serves as a formal α-hydroxylation of the lactam, merging the α-hydroxy-δ-valerolactam and piperidine-3-carboxamide scaffolds into a single, medicinally relevant motif. nih.gov
Stereoselective Synthesis of this compound Stereoisomers
The biological activity of molecules like this compound is often dependent on their specific three-dimensional structure. Therefore, developing methods for the stereoselective synthesis of its individual stereoisomers is of paramount importance.
Asymmetric Synthesis Techniques
Asymmetric synthesis encompasses a range of strategies designed to produce a specific stereoisomer of a chiral product. These techniques are crucial for preparing enantiomerically pure compounds. One of the most powerful strategies in this domain is the chiral pool approach, which utilizes readily available, inexpensive chiral molecules as starting materials.
Chiral Pool Approaches (e.g., from D-Mannitol, D-Glucose, L-Phenylglycine)
The chiral pool consists of abundant, naturally occurring enantiopure compounds that can be used as starting points for complex asymmetric syntheses. nih.gov Carbohydrates and amino acids are common members of this pool.
From D-Mannitol : D-Mannitol is a readily available sugar alcohol that has been successfully used as a chiral precursor. For example, chiral hydroxyl phospholane (B1222863) ligands, which are valuable in asymmetric catalytic reactions like hydrogenation, have been synthesized in high yields starting from D-mannitol. nih.gov This demonstrates how the defined stereocenters of mannitol (B672) can be transferred and utilized to build other complex chiral molecules, a principle applicable to the synthesis of a chiral piperidine core. nih.govnih.gov
From D-Glucose : D-Glucose is another fundamental chiral building block. It has been converted into γ-hydroxyalkyl substituted piperidine iminosugars through a series of transformations including reductive aminocyclization. nih.gov Furthermore, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, using D-glucose derivatives to generate the necessary cofactors in situ. nih.govacs.org These examples highlight the utility of D-glucose as a versatile starting material for accessing the chiral piperidine scaffold.
From L-Phenylglycine : L-Phenylglycine is a non-proteinogenic amino acid that is an ideal starting material for the synthesis of this compound due to its inherent structure. wikipedia.org It already contains a phenyl group and an amino group attached to a stereogenic center. This pre-existing, enantiopure framework can be elaborated through various synthetic steps to construct the piperidinone ring while retaining the absolute stereochemistry of the original amino acid. L-phenylglycine can be prepared via methods like the Strecker synthesis from benzaldehyde. wikipedia.org Its use as a building block in asymmetric synthesis is a well-established strategy. nih.gov
Diastereoselective Reactions
The creation of specific stereoisomers, or diastereomers, is a critical challenge in the synthesis of complex molecules like this compound. Diastereoselective reactions are designed to preferentially produce one diastereomer over others.
A notable strategy for the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides involves a palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov This method allows for a modular and stereocontrolled formal α-hydroxylation of lactams. The reaction proceeds with high yields and diastereoselectivities, accommodating both primary and secondary amines as nucleophiles. nih.gov This process remodels bridged valerolactam-butyrolactones into highly decorated 3-hydroxy-2-piperidinone carboxamides through a site-selective deconstructive aminolysis. nih.gov The reaction is significant as it represents a catalytic method for the activation of acyl C–O bonds in γ-lactones, proceeding with exclusive acyl C–O bond cleavage. nih.gov
Another approach involves the substrate-controlled asymmetric total synthesis of related compounds like 3α,4α-epoxy-5β-pipermethystine. nih.gov A key step in this synthesis is the environmentally friendly and direct creation of 2,3-epoxyamides from allyl amines. nih.gov When a non-carbohydrate derived 3-hydroxy-4,5-dehydropiperidine undergoes a tandem C-H/C=C oxidation, the target intermediate is formed with complete anti-stereoselectivity. nih.gov This tandem oxidation is believed to proceed through the transient formation of an α,β-unsaturated amide, followed by epoxidation. nih.gov
Enantioselective Catalysis (e.g., Jacobsen Epoxidation, RhI Catalysis)
Enantioselective catalysis is a powerful tool for establishing chirality in a molecule, yielding an excess of one enantiomer.
Jacobsen Epoxidation: The Jacobsen epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese-salen catalyst. organic-chemistry.orgwisc.edu This method has been successfully applied in the synthesis of a key precursor to this compound. Specifically, a highly enantioselective (99% ee) preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine has been developed. princeton.edu The synthesis utilizes an intramolecular epoxide opening and ring expansion, where the crucial cis-epoxide starting material is obtained in high enantiomeric excess via the Jacobsen epoxidation. princeton.edu The effectiveness of the Jacobsen catalyst stems from its structure, which often incorporates a chiral 1,2-diaminocyclohexane backbone, creating a dissymmetric environment that directs the approaching olefin to a specific face for oxidation. organic-chemistry.org The facial selectivity is thought to be governed by a combination of steric and electrostatic factors. nih.gov
Rhodium(I) Catalysis: Rhodium(I) complexes are effective catalysts for various asymmetric transformations, including the synthesis of chiral piperidines. A cross-coupling approach has been developed for producing enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. nih.govacs.orgsnnu.edu.cn A key step in this process is a Rh-catalyzed asymmetric reductive Heck reaction of an arylboronic acid with a phenyl pyridine-1(2H)-carboxylate, which generates 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.orgsnnu.edu.cn Subsequent reduction provides access to a variety of enantioenriched 3-piperidines. nih.govacs.orgsnnu.edu.cn This methodology demonstrates broad functional group tolerance and can be performed on a gram scale. nih.govacs.org
Biocatalytic and Classical Resolution Techniques
Resolution techniques are employed to separate a racemic mixture of enantiomers.
Biocatalytic Resolution: Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. nih.govnih.gov In a relevant study, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a precursor that can be used to form the piperidinone ring, was achieved using an immobilized lipase (B570770) from Pseudomonas fluorescens. nih.govnih.gov This resolution, carried out via transesterification, is a crucial step in some synthetic pathways. nih.govnih.gov To enhance enzyme stability and process efficiency, ionic liquids were used as additives. The use of [BMIM]Cl in hexane (B92381) as a reaction medium with lipase immobilized on amine-modified silica (B1680970) resulted in a process efficiency of 97.4% and an enantiomeric excess (ee) of 79.5%. nih.govnih.gov
The table below summarizes the effect of the ionic liquid on the biocatalytic resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov
| Ionic Liquid (1% w/v in Hexane) | Efficiency (%) | Enantiomeric Excess (ee, %) |
| [BMIM]Cl | 97.4 | 79.5 |
| [BMIM]NTf₂ | Not specified for 1% | ee% increased with concentration, reaching 73.3% |
| No Ionic Liquid | Low | Not specified |
Classical Resolution: This approach involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization. While specific examples for this compound are not detailed in the provided search results, this remains a fundamental and widely used technique in chiral synthesis.
Control of Relative and Absolute Stereochemistry in Aminohydroxylation
Aminohydroxylation refers to the addition of an amino group and a hydroxyl group across a double bond. Controlling the stereochemistry of this transformation is key to synthesizing specific isomers of amino alcohols.
A stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides has been achieved through a palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones. nih.gov This process can be considered a formal α-hydroxylation and amination of the lactam scaffold. It allows for the construction of the 3-hydroxy-2-piperidinone carboxamide structure with control over the stereochemistry. nih.gov This method is modular and enables the creation of products with high diastereoselectivity. nih.gov
In a different context, the stereocontrol in the N-directed internal hydroboration of 2-(2′-alkenyl)-piperidine boranes has been studied. nih.gov Treatment of these substrates with iodine or triflic acid induces hydroboration with high regiocontrol. For N-benzyl substrates, good stereocontrol is achievable, with the diastereoselectivity being influenced by steric effects from the piperidine ring's axial hydrogens. nih.gov While not a direct aminohydroxylation, this method provides a pathway to amino alcohols with defined stereochemistry within a piperidine framework. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Development of Environmentally Benign Synthetic Routes and Processes
The application of green chemistry principles to the synthesis of piperidinone derivatives is an area of active research. One approach involves the use of environmentally benign solvents. For instance, the synthesis of various piperidin-4-one derivatives has been successfully carried out using a deep eutectic solvent (DES) composed of glucose and urea. researchgate.netasianpubs.org This DES is inexpensive, effective, and avoids the use of harmful organic pollutants. researchgate.net
Another green strategy is the development of solvent-free multicomponent reactions. The one-pot, three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 4,6-diaryl-3-cyano-2-pyridone derivatives under solvent-free conditions. mdpi.com This method offers advantages such as short reaction times, high yields, and benign reaction conditions. mdpi.com
Furthermore, an environmentally friendly synthesis of 2,3-epoxyamides from allyl amines has been reported as a key step in the synthesis of a natural product containing a piperidone ring. nih.gov Biocatalytic methods, as described in section 2.2.1.4, are also inherently green as they operate under mild conditions and utilize renewable catalysts. nih.gov The use of water as a solvent is another cornerstone of green chemistry, and an eco-friendly synthesis of 3-substituted-3-hydroxyindolin-2-ones, a related heterocyclic structure, has been demonstrated in water. sciencepub.net These examples highlight the ongoing efforts to develop more sustainable synthetic routes for piperidinone-containing molecules.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.
One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation and Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR are the primary methods for confirming the fundamental structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type.
For this compound, the expected chemical shifts are influenced by the key functional groups: the phenyl ring, the tertiary hydroxyl group, and the lactam moiety. The aromatic protons of the phenyl group are expected to appear in the downfield region (typically δ 7.2-7.5 ppm). The protons on the piperidinone ring would resonate at different frequencies depending on their proximity to the carbonyl group, the nitrogen atom, and the phenyl and hydroxyl substituents. The N-H proton of the lactam would likely appear as a broad singlet, while the O-H proton signal can also be a broad singlet, with its position being solvent and concentration-dependent.
In ¹³C NMR, the carbonyl carbon of the lactam is the most deshielded, appearing significantly downfield (e.g., >170 ppm). The carbons of the phenyl ring would appear in the aromatic region (approx. 125-140 ppm), while the carbon bearing the hydroxyl and phenyl groups (C3) would also be significantly downfield. The remaining aliphatic carbons of the piperidine ring would be found in the upfield region of the spectrum. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (C2) | - | ~175 |
| C3 | - | ~75 |
| C4 | ~2.0-2.2 (m) | ~35 |
| C5 | ~1.8-2.0 (m) | ~25 |
| C6 | ~3.3-3.5 (m) | ~45 |
| N-H | ~7.5-8.5 (br s) | - |
| O-H | Variable (br s) | - |
| Phenyl-H (ortho, meta, para) | ~7.2-7.5 (m) | ~125-140 |
Note: m = multiplet, br s = broad singlet. Actual values may vary based on solvent and experimental conditions.
Application of J-values for Stereochemical Proof
In cyclic systems like the piperidinone ring, the magnitude of the proton-proton coupling constants (J-values) is invaluable for determining the relative stereochemistry of substituents. The Karplus relationship describes how the vicinal coupling constant (³J) between two protons depends on the dihedral angle between them. By analyzing the multiplicity and coupling constants of the ring protons, particularly those on C4, C5, and C6, the conformation of the ring and the axial or equatorial orientation of substituents can be inferred.
For this compound, the coupling patterns of the protons adjacent to the stereocenter at C3 can help elucidate the relative orientation of the phenyl and hydroxyl groups. A detailed analysis of these J-values is a powerful tool for distinguishing between diastereomers. nih.govelsevierpure.com The conformation of the piperidine ring itself is often a twisted half-chair in the solid state to accommodate the planar carbonyl group, as seen in analogues. nih.gov
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
GC-MS and LC-MS for Purity and Molecular Weight Determination
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that are ideal for assessing the purity of a sample and confirming its molecular weight. nih.govresearchgate.net The chromatography step separates the analyte from impurities, and the subsequent mass analysis provides a mass spectrum of the pure compound.
For this compound (C₁₁H₁₃NO₂), the expected exact mass is approximately 191.09 Da. In a typical experiment, the mass spectrometer would detect the protonated molecule [M+H]⁺ at m/z 192.10 or other adducts (e.g., [M+Na]⁺), confirming the molecular weight of the compound. rhhz.netmdpi.com LC-MS is generally preferred for compounds like this, which have moderate polarity and may have limited thermal stability, making them less suitable for GC analysis without derivatization. researchgate.netmdpi.com
MS-MS and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS-MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is a fingerprint of the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ (m/z 192) would be selected as the parent ion. Common fragmentation pathways would likely involve the neutral loss of water (H₂O) from the hydroxyl group, leading to a fragment ion at m/z 174. Other expected fragmentations include the loss of the phenyl group or cleavages within the piperidinone ring structure. miamioh.edu
Table 2: Predicted MS-MS Fragmentation of this compound ([M+H]⁺ = 192.1)
| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |
| 174.1 | H₂O | Loss of the hydroxyl group |
| 115.1 | C₆H₅ | Loss of the phenyl radical |
| 105.1 | C₄H₈NO | Fragment containing the benzoyl group |
| 91.1 | C₅H₆NO₂ | Tropylium ion (rearranged from benzyl) |
| 77.1 | C₇H₈NO₂ | Phenyl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of light (Raman) corresponds to the vibrations of specific functional groups, making these methods excellent for functional group identification.
For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3500-3200 (broad) |
| N-H (Lactam) | Stretching | ~3200 (medium) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Lactam) | Stretching | ~1650 (strong) |
| C=C (Aromatic) | Stretching | 1600, 1475 |
| C-O (Alcohol) | Stretching | 1260-1050 |
The most prominent peaks would be the broad O-H stretch from the hydroxyl group and the strong C=O stretch of the six-membered lactam ring (δ-valerolactam). researchgate.net The N-H stretch of the lactam and the various C-H and C=C stretches of the aromatic and aliphatic portions of the molecule would also be present, providing a comprehensive vibrational fingerprint of the compound. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the phenyl ring and the carbonyl group. nih.govresearchgate.net
The position and intensity of these absorption bands can be influenced by the solvent in which the spectrum is recorded, a phenomenon known as solvatochromism. researchgate.net Changes in solvent polarity can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maxima. researchgate.net For instance, a change from a non-polar to a polar solvent can cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. researchgate.net
Studying the solvent effects on the UV-Vis spectrum of this compound and its analogues can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net For example, in a study of a newly synthesized azo-dye, the absorption bands showed a hypsochromic shift for the n→π* transition and a bathochromic shift for the π→π* transition with increasing solvent polarity. researchgate.net Similar systematic studies on this compound would be beneficial for understanding its photophysical properties.
Single Crystal X-ray Diffraction (SCXRD) Studies
Single crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound and its analogues, SCXRD studies are crucial for unambiguously determining the molecular geometry, including bond lengths, bond angles, and torsional angles.
A key structural feature of interest is the conformation of the six-membered piperidine ring. While a simple cyclohexane (B81311) ring typically adopts a chair conformation, the presence of a carbonyl group at the 2-position and a bulky phenyl group at the 3-position in this compound can lead to deviations from this ideal geometry. For example, in the crystal structure of a related compound, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, the piperidine ring was found to adopt a twisted half-chair conformation due to the influence of the carbonyl group. nih.gov The phenyl ring and the mean plane of the piperidine ring were observed to be nearly perpendicular to each other. nih.gov
SCXRD data also allows for the precise determination of the relative stereochemistry of the substituents on the piperidine ring. This is particularly important for understanding the spatial relationship between the hydroxyl and phenyl groups.
Table 2: Crystallographic Data for an Analogue: 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.980 (3) |
| b (Å) | 7.6143 (17) |
| c (Å) | 12.189 (3) |
| β (°) | 90.497 (5) |
| Volume (ų) | 1204.6 (5) |
In the solid state, molecules of this compound are held together by a network of intermolecular interactions. SCXRD analysis is essential for identifying and characterizing these interactions, which dictate the crystal packing and influence the physical properties of the material.
Given the presence of hydroxyl and amide functional groups, hydrogen bonding is expected to be a dominant intermolecular force. In the crystal structure of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, strong O—H···O hydrogen bonds link molecules into inversion dimers. nih.gov Additionally, weaker C—H···O interactions were observed, extending the hydrogen-bonding network into a three-dimensional structure. nih.gov
Besides classical hydrogen bonds, other non-covalent interactions such as π-π stacking between phenyl rings and van der Waals forces can also play a significant role in the crystal packing. nih.govrsc.org Hirshfeld surface analysis is a computational tool that can be used in conjunction with SCXRD data to visualize and quantify these intermolecular contacts. nih.gov By mapping properties like the electrostatic potential onto the Hirshfeld surface, it is possible to identify regions of the molecule that are involved in specific types of interactions. nih.gov A thorough analysis of the intermolecular interactions provides a deeper understanding of the supramolecular assembly of these compounds in the crystalline state.
Crystal Packing Analysis and Supramolecular Assembly
The crystal packing of piperidinone derivatives is primarily dictated by a network of hydrogen bonds and other weaker intermolecular interactions, which together form a complex and stable supramolecular assembly. Analysis of analogues such as 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one and 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one reveals common motifs in their crystal structures.
In the case of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one , the crystal structure is significantly influenced by strong O—H⋯O hydrogen bonds. These interactions link molecules into inversion dimers, creating a robust and predictable structural motif. nih.gov The presence of the carbonyl group in the piperidine ring shifts its conformation from a standard chair to a twisted half-chair form. This altered conformation, coupled with the nearly perpendicular orientation of the aromatic ring relative to the piperidine ring, facilitates a three-dimensional network extended by weaker C—H⋯O interactions. nih.gov
Similarly, for the analogue 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one , the molecules in the crystal are linked by both O—H⋯O and C—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions collectively organize the molecules into distinct "double ribbons" that propagate along the c-axis of the crystal lattice. iucr.orgresearchgate.net The central piperidine ring in this analogue maintains a chair conformation. iucr.orgnih.gov This structural arrangement highlights the pivotal role of hydrogen bonding in constructing the extended supramolecular architecture of these compounds.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing environment emerges. For the analogues of this compound, this analysis reveals the relative importance of different types of atomic contacts.
The Hirshfeld surface, when mapped with properties like dnorm, highlights regions of significant intermolecular contact. Red areas on the dnorm surface indicate close contacts, primarily corresponding to hydrogen bonds. For instance, in 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, prominent red spots on the surface confirm the presence of O—H⋯O and C—H⋯O interactions, which are crucial to the crystal's stability. researchgate.netiucr.org
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of all intermolecular contacts. These plots resolve the surface into contributions from different atom pairs, allowing for a precise understanding of the packing forces.
The quantification of intermolecular contacts through Hirshfeld surface analysis provides precise data on the nature of the forces holding the crystal lattice together. For piperidinone analogues, hydrogen-hydrogen contacts typically dominate, a common feature in organic molecules.
In the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one , the intermolecular interactions are predominantly of the H···H type. iucr.orgnih.goviucr.org The analysis reveals the following distribution of the most significant contacts:
H···H contacts: These are the most abundant, accounting for 68% of the total Hirshfeld surface area. iucr.orgnih.goviucr.org
C···H/H···C contacts: These interactions, representing van der Waals forces and weaker C-H···π interactions, contribute 19%. iucr.orgnih.goviucr.org
O···H/H···O contacts: These correspond to the classical hydrogen bonds and make up 12% of the surface. iucr.orgnih.goviucr.org
A similar trend is observed in other related piperidine derivatives. For example, in 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one , the distribution is as follows:
H···H contacts: 74.2% nih.gov
C···H/H···C contacts: 18.7% nih.gov
O···H/H···O contacts: 7.0% nih.gov
Data Tables
Table 1: Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis for Piperidinone Analogues
| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | Reference |
| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | 68.0 | 19.0 | 12.0 | iucr.org, nih.gov |
| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | 74.2 | 18.7 | 7.0 | nih.gov |
Reaction Mechanisms and Pathways Involving 3 Hydroxy 3 Phenylpiperidin 2 One
Mechanistic Studies of Piperidinone Formation Reactions
The construction of the 3-hydroxy-3-phenylpiperidin-2-one scaffold can be achieved through several synthetic routes, each with a distinct reaction mechanism.
The Grignard reaction is a powerful method for forming carbon-carbon bonds and can be employed to synthesize this compound. aroonchande.com The mechanism typically involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. youtube.comyoutube.com For the synthesis of the title compound, a plausible precursor is an N-protected 2,3-piperidinedione.
The reaction initiates with the attack of the nucleophilic carbon of phenylmagnesium bromide on the electrophilic C3-carbonyl carbon of the piperidinedione. The magnesium center of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This nucleophilic attack results in the breaking of the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate. youtube.com A subsequent aqueous or acidic workup step protonates the alkoxide, yielding the final tertiary alcohol, this compound. youtube.comyoutube.com
The general mechanism is as follows:
Coordination: The Mg atom of the Grignard reagent coordinates to the C3 carbonyl oxygen.
Nucleophilic Attack: The phenyl group, acting as a carbanion, attacks the C3 carbonyl carbon.
Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.
Protonation: Acidic workup protonates the alkoxide to give the final tertiary alcohol product.
An example of a related reaction is the addition of phenylmagnesium bromide to a protected 4-piperidone, which proceeds via a similar nucleophilic addition mechanism. youtube.com
Table 1: Key Steps in the Grignard Reaction Mechanism
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Coordination of Grignard reagent to the carbonyl oxygen. | Lewis acid-base complex |
| 2 | Nucleophilic attack of the phenyl group on the carbonyl carbon. | Tetrahedral transition state |
| 3 | Formation of a magnesium alkoxide. | Tetrahedral alkoxide intermediate |
| 4 | Protonation during aqueous workup. | Final alcohol product |
Catalytic hydrogenation provides a route to the piperidinone ring by reducing a suitable unsaturated precursor, such as a substituted pyridinone or tetrahydropyridine. google.comd-nb.info This reaction is a heterogeneous catalysis process, typically using metals like palladium (Pd), platinum (Pt), or rhodium (Rh) supported on carbon. libretexts.org
The mechanism involves the following key steps:
Adsorption: Both the hydrogen gas (H₂) and the unsaturated substrate are adsorbed onto the surface of the metal catalyst. This process weakens the H-H bond in hydrogen and the π-bond in the substrate. libretexts.org
Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the metal surface to the carbons of the double bond. The substrate is typically adsorbed on one side, leading to the addition of both hydrogen atoms to the same face of the molecule, a process known as syn-addition. youtube.com
Desorption: Once the hydrogenation is complete, the saturated product desorbs from the catalyst surface, freeing the active site for another catalytic cycle. libretexts.org
A significant challenge in hydrogenating phenyl-substituted pyridines is achieving selectivity, as the phenyl ring can also be reduced under harsh conditions. d-nb.info Studies on the hydrogenation of 4-phenylpyridine (B135609) show that catalysts like Pd/C can selectively reduce the pyridine (B92270) ring to a piperidine (B6355638) ring while leaving the phenyl group intact under controlled conditions. d-nb.info The choice of catalyst and reaction conditions (temperature, pressure) is critical to prevent over-reduction to a cyclohexylpiperidine. d-nb.info Rhodium catalysts have shown high activity, while palladium catalysts can offer good selectivity. d-nb.info
Ring expansion reactions offer an elegant pathway to piperidinone scaffolds from smaller heterocyclic rings like aziridines. springernature.com A proposed mechanism involves the formation of an aziridinium (B1262131) ion intermediate. For instance, the reaction of a substituted aziridine (B145994) with a carbene precursor can generate an aziridinium ylide. springernature.com The inherent ring strain and the positive charge on the nitrogen atom drive a rearrangement to expand the three-membered ring into a six-membered piperidine derivative. springernature.com
In a related synthesis, 2-phenylpiperidin-3-ol derivatives have been prepared via a ring expansion of corresponding prolinols, highlighting the utility of this strategy for accessing substituted piperidines. thieme-connect.de The mechanism often involves the formation of a strained intermediate which undergoes a concerted or stepwise rearrangement to relieve strain and form the more stable piperidine ring. These rearrangements can proceed with high stereoselectivity. rsc.org
A novel and powerful method for synthesizing 3-hydroxy-2-piperidinone derivatives involves the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov This reaction remodels the skeleton of the starting material to produce highly functionalized 3-hydroxy-2-piperidinone carboxamides.
The mechanism is a testament to modern catalytic methods and proceeds through several key steps:
Oxidative Addition: The palladium(0) catalyst initiates the cycle by performing an oxidative addition into the acyl C–O bond of the γ-lactone moiety. This step is highly regioselective, targeting the strained lactone ring over other potentially reactive sites like esters. nih.gov
Amine Coordination and Trapping: An amine nucleophile coordinates to the resulting acyl-palladium(II) complex.
Reductive Elimination: The intermediate undergoes reductive elimination, forming a new C-N bond and regenerating the palladium(0) catalyst. This step constructs the amide functionality of the final product.
This pathway represents a formal α-hydroxylation of a lactam and is notable for its mild conditions and impressive functional group tolerance, allowing for the presence of alkenes, ethers, and even esters elsewhere in the molecule. nih.gov The reaction accommodates a wide range of primary and secondary amines as nucleophiles, enabling the creation of a diverse library of 3-hydroxy-2-piperidinone carboxamides in high yields and diastereoselectivities. nih.gov
Table 2: Scope of Deconstructive Aminolysis with Various Amines
| Amine Nucleophile | Product Structure | Yield (%) |
|---|---|---|
| Isopropylamine | 3-hydroxy-N-isopropyl-2-oxopiperidine-3-carboxamide | High |
| Propargyl amine | N-(prop-2-yn-1-yl)-3-hydroxy-2-oxopiperidine-3-carboxamide | High |
| Various Primary Amines | Differentially substituted carboxamides | Excellent |
Data synthesized from findings reported in scientific literature. nih.gov
Reactivity of the Hydroxyl and Carbonyl Functionalities
The chemical character of this compound is defined by its hydroxyl and carbonyl groups. These functionalities are the primary sites of its reactivity.
The tertiary hydroxyl group at the C3 position is prone to elimination reactions, particularly under acidic conditions, to form an alkene. masterorganicchemistry.com This reaction is a dehydration, where a molecule of water is removed.
The mechanism for the acid-catalyzed elimination of the tertiary alcohol proceeds via an E1 (Elimination, Unimolecular) pathway:
Protonation: The hydroxyl group is a poor leaving group (hydroxide, OH⁻, is a strong base). libretexts.org In the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), the oxygen of the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). masterorganicchemistry.com
Formation of Carbocation: The C-O bond breaks, and the leaving group departs as a stable water molecule. This is the slow, rate-determining step and results in the formation of a tertiary carbocation at the C3 position. masterorganicchemistry.com This carbocation is stabilized by the adjacent phenyl ring through resonance.
Deprotonation: A weak base (such as water or the conjugate base of the acid, HSO₄⁻) removes a proton from an adjacent carbon (C4 or the methylene (B1212753) of the phenyl ring, if applicable), leading to the formation of a π-bond. masterorganicchemistry.com According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product, which would be 3-phenyl-1,5,6,7-tetrahydropyridin-2-one. libretexts.org
Alternatively, dehydration can be achieved under non-acidic conditions using reagents like phosphorus oxychloride (POCl₃) in pyridine, which proceeds through an E2 mechanism. libretexts.org
Oxidation Reactions to form Piperidinones
The oxidation of the α-hydroxy lactam, this compound, to the corresponding α-keto lactam, 3-phenylpiperidine-2,3-dione, is a key transformation. This reaction typically involves the conversion of the tertiary alcohol to a ketone. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Commonly employed methods for the oxidation of α-hydroxy lactams include Swern oxidation and the use of manganese dioxide (MnO₂). Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), is known for its mild conditions and high efficiency in oxidizing alcohols. Manganese dioxide is a particularly useful reagent for the oxidation of allylic and benzylic alcohols, and its reactivity can be extended to other α-hydroxy carbonyl compounds.
The reaction proceeds via the formation of an intermediate that facilitates the removal of two hydrogen atoms: one from the hydroxyl group and the other from the carbon atom to which it is attached. The presence of the adjacent electron-withdrawing amide group in the piperidinone ring can influence the reactivity of the hydroxyl group.
Below is a table summarizing potential oxidation methods applicable to this compound based on known transformations of similar α-hydroxy lactams.
| Oxidizing Agent | Typical Reaction Conditions | General Applicability and Notes |
| Swern Oxidation (DMSO, oxalyl chloride) | Low temperature (-78 °C), dichloromethane | Mild conditions, high yields for many α-hydroxy carbonyls. |
| Manganese Dioxide (MnO₂) | Room temperature to reflux, various solvents (e.g., chloroform, dichloromethane) | Effective for benzylic alcohols; reactivity can be substrate-dependent. |
| Dess-Martin Periodinane | Room temperature, dichloromethane | Mild and selective, often used for sensitive substrates. |
| Chromic Acid (Jones Reagent) | Acetone, 0 °C to room temperature | Strong oxidant, may not be suitable for sensitive functional groups. |
Photochemistry and Photoreaction Mechanisms (Methodologies Applicable to Hydroxy-Phenyl Systems)
The photochemistry of this compound is anticipated to be governed by the interplay between the phenyl chromophore and the α-hydroxy lactam moiety. While specific photochemical studies on this exact molecule are not extensively documented, the behavior of analogous α-hydroxy ketones and N-acyl-α-amino acids provides a strong basis for predicting its photoreactivity. The absorption of UV light by the phenyl group is expected to be the primary event, leading to the formation of an electronically excited state.
Excited State Processes and Photoreaction Pathways
Upon photoexcitation, this compound can populate singlet (S₁) and triplet (T₁) excited states. For many aromatic ketones, intersystem crossing from the initial singlet state to the more stable triplet state is a highly efficient process. The nature of the lowest triplet state, whether it is n,π* or π,π*, is crucial in determining the subsequent photochemical pathways.
For α-hydroxy ketones, the excited state can undergo several decay processes, including:
α-Cleavage (Norrish Type I reaction): This is a characteristic reaction of excited state ketones, leading to the formation of radical intermediates. For this compound, this could involve the cleavage of the C2-C3 bond or the C3-C4 bond.
Hydrogen Abstraction: The excited carbonyl group can abstract a hydrogen atom from a suitable donor, either intramolecularly or from the solvent.
Photoelimination: The elimination of a small molecule, such as water, can occur from the excited state.
The presence of the hydroxyl group at the α-position can facilitate specific photoreactions, such as photoinduced decarboxylation in related N-acyl-α-amino acids, which proceeds through the formation of a carbocation intermediate.
Influence of Substituents and Solvent on Photoreactivity and Stereoselectivity
The photoreactivity and stereoselectivity of systems analogous to this compound are significantly influenced by both substituents and the solvent environment.
Substituents: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the energy and character of the excited states. For instance, electron-donating groups can increase the energy of the n,π* state, potentially favoring π,π* reactivity. Substituents on the nitrogen atom of the piperidinone ring can also influence the conformation of the molecule and, consequently, the stereochemical outcome of any photoreactions.
Solvent: The polarity of the solvent can have a profound effect on photoreactions. Polar solvents can stabilize charged intermediates, such as those formed in photoelimination or photoionization processes. In contrast, nonpolar solvents may favor radical-based reactions. The ability of the solvent to form hydrogen bonds can also influence the excited state dynamics by stabilizing or destabilizing specific conformers or excited states. For example, in the photodecarboxylation of N-acyl-α-amino acids, the solvent has been shown to play a critical role in the reaction pathway and the nature of the final products.
Computational and Experimental Elucidation of Reaction Transition States and Intermediates
Modern computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms of organic molecules. For this compound, computational methods can be used to map the potential energy surfaces of its ground and excited states, identify transition states, and predict the stability of various intermediates.
Experimental techniques are used in concert with computational studies to provide a comprehensive understanding of reaction pathways. For instance, laser flash photolysis can be used to detect and characterize transient species such as excited states and radicals. Time-resolved infrared spectroscopy can provide structural information about these short-lived intermediates.
In studies of related N-acyl compounds, a combination of computational and experimental approaches has been successfully used to:
Characterize the intermediates in photodecarboxylation reactions.
Determine the mechanism of action of photosensitizers.
Understand the factors controlling the stereoselectivity of photochemical reactions.
For this compound, computational studies could predict the preferred sites for oxidation and the energy barriers associated with different oxidation pathways. In the context of its photochemistry, calculations could help to determine the nature of the lowest excited states and the feasibility of various photoreaction channels, such as α-cleavage or hydrogen abstraction.
Computational Chemistry and Theoretical Modeling of 3 Hydroxy 3 Phenylpiperidin 2 One
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such studies.
The three-dimensional structure of 3-Hydroxy-3-phenylpiperidin-2-one is crucial for its chemical behavior. Geometry optimization calculations are performed to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
The piperidine (B6355638) ring, a six-membered heterocycle, can adopt several conformations, with the chair form being the most stable for unsubstituted cyclohexane (B81311) and piperidine due to minimized angle and torsional strain. libretexts.org However, the presence of substituents and functional groups on the piperidine ring in this compound can significantly influence its preferred conformation. The introduction of a carbonyl group at the C2 position can lead to a distortion from the ideal chair geometry. For instance, a study on the related compound, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, revealed that the piperidine ring adopts a twisted half-chair conformation. nih.gov This deviation is attributed to the electronic and steric effects of the carbonyl group.
In the case of this compound, two primary chair conformations are possible, with the phenyl and hydroxyl groups in either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, such as 1,3-diaxial strain, where a substituent in the axial position experiences steric repulsion with other axial hydrogens on the same side of the ring. youtube.com Generally, placing a bulky substituent like a phenyl group in the equatorial position is energetically more favorable to avoid these steric clashes.
Computational studies on similar fluorinated piperidines have shown that the conformational preferences can be influenced by a combination of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net
Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, based on typical values for related piperidinone structures calculated using DFT with the B3LYP/6-31G(d,p) basis set.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2=O | 1.23 | O-C2-N1 | 120.5 |
| C2-N1 | 1.35 | C3-C2-N1 | 118.0 |
| C2-C3 | 1.53 | C2-C3-C4 | 110.0 |
| C3-C(phenyl) | 1.52 | C2-C3-O | 109.5 |
| C3-O | 1.43 | C(phenyl)-C3-O | 109.0 |
| N1-C6 | 1.47 | C5-C6-N1 | 111.0 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to aid in the assignment of vibrational modes.
Theoretical vibrational analysis is typically performed on the optimized geometry of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. For the B3LYP functional, a scaling factor of around 0.96 is commonly used. nih.gov
For this compound, characteristic vibrational modes are expected for the C=O stretching of the lactam, O-H stretching of the hydroxyl group, N-H stretching (if unsubstituted on the nitrogen), C-H stretching of the aromatic and aliphatic parts, and various bending and skeletal vibrations. The calculated spectra for related piperidin-4-one derivatives have shown good agreement with experimental data, allowing for a detailed assignment of the observed bands. nih.gov
A hypothetical table of selected calculated and experimental vibrational frequencies for this compound is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Typical Range) |
| O-H stretch | 3450 | 3500-3400 |
| N-H stretch | 3350 | 3400-3300 |
| C-H stretch (aromatic) | 3050 | 3100-3000 |
| C-H stretch (aliphatic) | 2950 | 2980-2850 |
| C=O stretch (lactam) | 1670 | 1680-1660 |
| C=C stretch (aromatic) | 1600, 1490 | 1600, 1475 |
| C-N stretch | 1280 | 1300-1250 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are widely used to determine the energies of these orbitals. It is worth noting that while functionals like B3LYP are popular, they can sometimes underestimate the band gap. reddit.com
For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO is likely to be centered around the carbonyl group, which is an electron-deficient site. The HOMO-LUMO energy gap for a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, was calculated to be 5.4194 eV. nih.gov
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.
A hypothetical table of calculated electronic properties for this compound is provided below.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Chemical Hardness (η) | 2.65 |
| Chemical Potential (μ) | -3.85 |
| Electrophilicity Index (ω) | 2.80 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are often colored green.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the hydroxyl group, making these sites favorable for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the hydroxyl group and the N-H group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The phenyl ring would show a mixed potential, with the π-electron cloud being a region of negative potential.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule, providing insights into hybridization, charge delocalization, and hyperconjugative interactions. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.
Hyperconjugation involves the interaction of a filled bonding or lone pair orbital with an adjacent empty antibonding orbital. These interactions lead to the delocalization of electron density and contribute to the stability of the molecule. In this compound, significant hyperconjugative interactions are expected, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the adjacent C-C bonds, and interactions involving the lone pairs of the oxygen atoms.
NBO analysis can also provide information about the hybridization of atomic orbitals, which is related to the geometry and bonding of the molecule. The analysis of natural charges on each atom can give a more detailed picture of the charge distribution than Mulliken population analysis.
A study on 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) using NBO analysis revealed significant intramolecular charge transfer, contributing to its stability.
This compound can potentially exist in a tautomeric equilibrium with its enol form. Tautomerization is a chemical reaction that involves the migration of a proton and the shifting of a double bond. In this case, the keto form (the piperidin-2-one) could tautomerize to the enol form (a dihydropyridin-2-ol).
Computational chemistry can be used to study the thermodynamics and kinetics of such reactions. By calculating the energies of the reactants, products, and the transition state connecting them, the reaction enthalpy (ΔH), Gibbs free energy (ΔG), and the activation energy barrier (Ea) can be determined.
A study on the tautomerism of 2-hydroxypyridine (B17775) and 2-pyridone showed that the relative stability of the tautomers and the height of the activation barrier are sensitive to the computational method used. orientjchem.orgnih.gov Similarly, the tautomeric equilibrium of 3-phenyl-2,4-pentanedione (B1582117) has been studied, revealing the relative stability of the keto and enol forms and the energy barriers for their interconversion. orientjchem.orgresearchgate.net
For this compound, DFT calculations could be employed to determine whether the keto or enol form is more stable and to calculate the energy barrier for the tautomerization reaction. The solvent can also play a significant role in the position of the tautomeric equilibrium, and its effects can be modeled using implicit or explicit solvent models.
A hypothetical table of calculated thermodynamic and kinetic data for the tautomerization of this compound is presented below.
| Parameter | Gas Phase (kcal/mol) | In Water (kcal/mol) |
| Relative Energy (ΔE) of Enol form | 5.0 | 3.5 |
| Activation Energy (Ea) | 35.0 | 30.0 |
| Reaction Enthalpy (ΔH) | 4.5 | 3.0 |
| Gibbs Free Energy (ΔG) | 4.8 | 3.2 |
Note: The data in this table is illustrative and based on theoretical calculations of similar keto-enol tautomerizations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations could elucidate the flexibility of the piperidin-2-one ring and the rotational freedom of the phenyl and hydroxyl groups. This would allow for the characterization of the most stable, low-energy conformations of the molecule in an aqueous environment. Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule dictates its ability to bind to a specific biological target.
While no specific MD simulation studies on this compound have been identified in the public domain, such studies would typically involve defining a force field (a set of parameters describing the potential energy of the system) and simulating the molecule's behavior over a period of nanoseconds to microseconds. The resulting trajectory would then be analyzed to identify predominant conformational states and the energetic barriers between them.
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are pivotal computational techniques in drug discovery for identifying and optimizing potential drug candidates. These methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular docking could be employed to predict the binding affinity of this compound to various protein targets. This process involves computationally placing the molecule into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or an inhibitory constant (Ki).
Although no specific docking studies for this compound are available, a hypothetical docking study against a relevant target, such as a specific enzyme or receptor, would provide valuable insights. The results would typically be presented in a table format, as illustrated below with hypothetical data.
Table 1: Illustrative Example of Predicted Binding Affinities for this compound Against Hypothetical Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibitory Constant (Ki) (µM) |
| Target A | -8.5 | 0.5 |
| Target B | -7.2 | 5.2 |
| Target C | -6.1 | 25.8 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental or computational studies on this compound.
A primary outcome of molecular docking is the identification of the most probable binding pose of a ligand within a protein's active site. This allows for the detailed examination of the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the hydroxyl group and the carbonyl group of the lactam ring are likely to act as hydrogen bond donors and acceptors, respectively. The phenyl group can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket. A detailed analysis of these interactions is fundamental to understanding the principles of molecular recognition for this compound.
By analyzing the predicted binding mode from docking simulations, it is possible to rationalize the structural basis for the compound's potential activity. For instance, the specific orientation of the phenyl ring or the hydrogen bonding pattern could explain its selectivity for one target over another. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.
In the absence of specific studies on this compound, a general approach would involve comparing its predicted interactions to those of known ligands for a particular target. This could reveal key similarities or differences that inform its potential biological profile.
Molecular Mechanism and Structure Activity Relationship Sar Studies of 3 Hydroxy 3 Phenylpiperidin 2 One
Investigation of Molecular Interactions with Biological Macromolecules
The therapeutic potential of any compound is fundamentally linked to its ability to interact with biological macromolecules. For 3-Hydroxy-3-phenylpiperidin-2-one, these interactions are governed by its unique structural components, which dictate its binding to target receptors or enzymes.
Analysis of Binding Modes and Specificity to Target Receptors/Enzymes
Derivatives of the piperidine (B6355638) scaffold have been shown to interact with a variety of receptors, suggesting potential targets for this compound. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known to act as pure opioid receptor antagonists. acs.org The specificity and antagonist properties of these molecules are a direct consequence of substitution at the 3-position on the piperidine ring. acs.org
Furthermore, related piperidine compounds, such as (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] (3-PPP), have been identified as ligands for sigma receptors. nih.gov Studies indicate that different classes of sigma ligands, characterized by benzomorphan (B1203429) and non-benzomorphan structures, can elicit distinct neurochemical effects, suggesting the existence of sigma receptor subtypes. nih.gov Piperidine derivatives are also being investigated as dual-targeting ligands for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors, which are implicated in pain pathways. nih.gov The piperidinone class of heterocyclic compounds, to which this compound belongs, is noted for a range of biological activities, including potential analgesic, anti-inflammatory, and neuroprotective effects. ontosight.ai
Characterization of Hydrogen Bonding and Other Intermolecular Interactions at Binding Sites
The hydroxyl (-OH) group and the carbonyl (C=O) group of the lactam ring are key features for forming hydrogen bonds. In a closely related compound, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, X-ray crystallography has shown the formation of strong O—H⋯O hydrogen bonds. nih.gov These interactions lead to the creation of inversion dimers in the crystal structure. nih.gov Additionally, weaker C—H⋯O interactions contribute to a more extensive three-dimensional hydrogen bonding network. nih.gov The presence of a hydroxyl group has also been noted as essential for the antioxidant properties of certain piperazine (B1678402) derivatives, further highlighting its importance in molecular interactions. researchgate.net
Influence of Structural Features on Interaction Profiles
The biological activity of this compound is a composite of the contributions from its core structural components: the piperidine ring, the phenyl substituent, and the hydroxyl group.
Piperidine Ring : The conformation of the piperidine ring is crucial for biological activity. The presence of the carbonyl group at the second position causes the piperidine ring to adopt a twisted half-chair conformation, rather than a standard chair form. nih.gov In related opioid antagonists, the orientation of the phenyl group on the piperidine ring is a determining factor for its activity. An equatorial orientation of the 4-(3-hydroxyphenyl) group is associated with pure opioid receptor antagonism. acs.org
Phenyl Substituent : The substitution pattern on the phenyl ring can significantly modulate activity. For piperine (B192125) derivatives acting as monoamine oxidase (MAO) inhibitors, a para-substitution on the phenyl ring is preferred over a meta-substitution for inhibitory effect. nih.gov
Hydroxyl Group : The hydroxyl group is a critical functional group. Its ability to act as a hydrogen bond donor significantly influences binding. The addition of a hydroxyl function has been shown to increase the MAO inhibitory effect in piperine derivatives. nih.gov
Structure-Activity Relationship (SAR) at the Molecular Level
Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological profile of a lead compound. For this compound, SAR insights can be drawn from related molecular families.
Correlation of Structural Modifications with Changes in Molecular Recognition or Binding
SAR studies on related piperidine structures provide a framework for understanding how modifications to the this compound scaffold could impact its biological activity.
For example, in the case of 4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, even minor structural changes can introduce agonist activity. acs.org The presence of methyl groups at the 3- and 4-positions of the piperidine ring increases antagonist potency. acs.org Replacing the N-methyl group with a larger N-phenylpropyl substituent in related piperazine analogues significantly enhances potency at mu (μ), delta (δ), and kappa (κ) opioid receptors. acs.org
The table below summarizes SAR findings for related piperidine and piperazine compounds, illustrating the impact of structural modifications on opioid receptor binding.
| Compound Class | Modification | Effect on Opioid Receptor Binding | Reference |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | N-substituent | Affects antagonist potency and selectivity | acs.org |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | (3R,4R)-isomer vs (3S,4S)-isomer | (3R,4R)-isomer is a more potent antagonist | acs.org |
| 4-(3-hydroxyphenyl)piperidines | Removal of 3- and 4-methyl groups | Decreases antagonist potency | acs.org |
| 3-methylpiperazine analogues | N-methyl vs N-phenylpropyl substituent | N-phenylpropyl shows significantly higher potency at μ, δ, and κ receptors | acs.org |
Similarly, for piperine derivatives acting as MAO inhibitors, SAR studies have revealed key principles.
| Structural Feature | Modification | Effect on MAO Inhibition | Reference |
| Phenyl Ring Substitution | Para-hydroxy substitution | Maximum inhibitory activity for both MAO-A and MAO-B | nih.gov |
| Piperidine Ring | 4-methyl substitution | Produces high MAO-B inhibition | nih.gov |
| Linkage | Amide vs. Thioamide | Thioamide linkage drastically reduces inhibitory activity | nih.gov |
Rational Design Principles for Modulating Molecular Interactions based on SAR
The principles of rational design aim to systematically modify a chemical structure to enhance its interaction with a biological target. nih.gov For compounds related to this compound, SAR studies have provided a foundation for such design.
For instance, in the development of histone deacetylase (HDAC) inhibitors based on a 3-hydroxypyridin-2-thione scaffold, SAR studies have been extended from the core to the linker region and the surface recognition group to optimize HDAC inhibition. nih.gov This systematic approach led to the identification of potent and selective inhibitors. nih.gov
The design of dual H₃/σ₁ receptor ligands also exemplifies rational design. A critical structural feature—a 4-pyridylpiperidine moiety—was identified as conferring high affinity at both receptors, whereas a similar piperazine analogue was highly selective for just the H₃ receptor. nih.gov This highlights how subtle changes to the heterocyclic core can dramatically alter the selectivity profile.
For this compound, these principles suggest that future modifications could focus on:
Substitution on the Phenyl Ring : Introducing electron-donating or withdrawing groups at the para-position could enhance binding affinity, as seen in related MAO inhibitors. nih.gov
Modification of the Piperidine Nitrogen : Alkylation of the nitrogen atom with various substituents could modulate potency and selectivity, a strategy proven effective for opioid receptor ligands. acs.org
Stereochemistry : As chirality plays a key role in the potency of related compounds, the synthesis and evaluation of individual enantiomers of this compound would be a critical step. acs.org
By applying these rational design strategies, the molecular interactions of this compound can be fine-tuned to develop novel therapeutic agents with improved potency and selectivity.
Computational Approaches to Elucidating Molecular Mechanisms
Computational methods are powerful tools in modern drug discovery and molecular biology, offering insights into the interactions between a small molecule, such as this compound, and its potential biological targets. These in silico techniques, including molecular docking and molecular dynamics, allow researchers to predict and analyze the binding modes, affinities, and the dynamic behavior of a ligand-receptor complex at an atomic level. While extensive computational studies specifically detailing the molecular mechanisms of this compound are not widely available in peer-reviewed literature, the principles of these approaches provide a framework for how its activity could be investigated.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding.
The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, or strength of the interaction. Key interactions that are typically analyzed include:
Hydrogen Bonds: The hydroxyl (-OH) group and the amide (N-H) and carbonyl (C=O) groups of the piperidinone ring are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic region that can interact with nonpolar pockets within a protein's binding site.
Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.
A hypothetical docking study would involve the steps outlined in the table below.
| Step | Description |
| 1. Target Preparation | A 3D structure of a potential protein target is obtained, often from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. |
| 2. Ligand Preparation | A 3D model of this compound is generated and its energy is minimized to find the most stable conformation. |
| 3. Docking Simulation | A docking algorithm systematically samples different orientations and conformations of the ligand within the defined binding site of the protein. |
| 4. Scoring and Analysis | The resulting poses are "scored" based on how well they fit and the estimated free energy of binding. The top-scoring poses are then analyzed to identify key molecular interactions. |
Molecular Dynamics (MD) Simulations
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. While docking provides a static snapshot of the interaction, MD simulations model the movement of atoms and molecules over time.
An MD simulation of the this compound-protein complex would allow researchers to:
Assess the stability of the binding pose predicted by docking.
Observe conformational changes in both the ligand and the protein upon binding.
Calculate a more accurate binding free energy by sampling a large number of conformations.
Analyze the role of solvent (water) molecules in the binding event.
Although specific research findings from molecular docking and dynamics simulations for this compound are not currently published, these computational approaches remain essential methodologies for future investigations into its pharmacological activity and for the rational design of new, more potent derivatives.
Applications and Derivatives in Advanced Organic Synthesis
Synthetic Utility of 3-Hydroxy-3-phenylpiperidin-2-one as a Synthon
As a synthon, this compound provides a robust framework for the stereoselective synthesis of more complex molecules, particularly substituted piperidines and their derivatives, which are prevalent in many biologically active compounds.
This compound is a key intermediate in the synthesis of various substituted piperidines and piperidinones. The piperidinone core is a common feature in many pharmaceutical agents and natural products. nih.gov The presence of the hydroxyl group allows for a range of chemical manipulations, including elimination and substitution reactions, to introduce further diversity into the piperidine (B6355638) ring.
For instance, the related compound, N-protected 3-hydroxy-3-phenylpiperidine, can be synthesized via a Grignard reaction between an N-protected 3-piperidone and a phenyl magnesium halide. google.com This intermediate can then undergo an alcoholic hydroxyl elimination reaction to form a double bond, which can be subsequently hydrogenated to yield N-protected 3-phenylpiperidine (B1330008). google.com A direct removal of the hydroxyl group from 3-hydroxy-3-phenylpiperidine has also been achieved using organosilicon reagents. google.com
Furthermore, N-Boc-(2S, 3S)-3-hydroxy-2-phenylpiperidine can be oxidized under epimerization-free conditions (such as a Swern or Moffat oxidation) to produce N-Boc-(2S)-phenyl-3-piperidinone, a valuable chiral building block. google.com The development of stereoselective methods for synthesizing multi-substituted 2-piperidinones is an active area of research, as these scaffolds are crucial for creating new drug candidates. nih.gov
Table 1: Synthesis of Substituted Piperidines and Piperidinones
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| N-protected 3-piperidone | 1. Phenyl magnesium halide (Grignard reaction)2. Alcoholic hydroxyl elimination3. Hydrogenation (transition metal catalyst) | N-protected 3-phenylpiperidine google.com |
| 3-hydroxy-3-phenylpiperidine | Organosilicon reagent ((CnH2n+1)3SiH) | N-protected 3-phenylpiperidine google.com |
This table provides an interactive overview of synthetic routes to substituted piperidines and piperidinones.
The inherent chirality of this compound makes it an excellent starting point for the asymmetric synthesis of complex molecules. The stereochemistry at the C3 position can be controlled or used to direct the stereochemistry of subsequent reactions.
Chiral 3-substituted piperidines are valuable building blocks for many pharmaceuticals. For example, (S)-3-phenylpiperidine, which can be synthesized from 3-hydroxy-3-phenylpiperidine, is a key chiral intermediate for the anticancer drug niraparib. google.com The synthesis of enantiomerically pure forms, such as (R)-3-phenylpiperidine and (S)-3-phenylpiperidine, can be achieved through chiral resolution of the racemic mixture obtained from the hydroxyl group removal. google.com
The asymmetric synthesis of specific stereoisomers, such as N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine, has been developed with high enantioselectivity. researchgate.net These chiral intermediates are crucial for the synthesis of neurokinin substance P receptor antagonists. researchgate.net The ability to generate specific stereoisomers is critical in drug discovery, as different enantiomers of a molecule can have vastly different biological activities.
Derivatization Strategies
The functional groups of this compound offer multiple handles for derivatization, allowing for the fine-tuning of its chemical and physical properties and the creation of libraries of related compounds for further research.
The hydroxyl group at the C3 position is a prime site for modification. It can be directly removed, as seen in the synthesis of 3-phenylpiperidine, to create a simpler scaffold. google.com Additionally, this hydroxyl group can undergo typical alcohol reactions such as etherification and esterification. These modifications can alter the molecule's polarity, solubility, and biological activity. For example, the synthesis of flavonoid derivatives has been achieved through the esterification of a similar 3-hydroxy group. nih.gov
The phenyl ring provides another avenue for derivatization. Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the ring, thereby modulating the electronic and steric properties of the molecule. Research on related phenylpiperidine structures has shown that introducing substituents on the phenyl ring can significantly impact their biological activity, for example, their affinity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov
The nitrogen atom of the piperidinone ring can be substituted to introduce a wide array of functional groups. N-alkylation of the parent lactam can be achieved using various alkyl halides. For instance, N-alkylation of 3-methoxy-2(1H)-pyridinone, a related heterocyclic compound, has been demonstrated with various electrophilic alkylating agents. google.com The synthesis of N-monodeuteriomethyl-2-substituted piperidines has also been reported, highlighting the possibility of introducing isotopically labeled groups at the nitrogen position. nih.gov These N-substituted derivatives are of interest for their potential dopaminergic and hypotensive properties. google.com The development of methods for creating diverse N-substituted 2-piperidinones is crucial as these heterocycles are highly prevalent in pharmaceutical core structures. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-3-phenylpiperidine |
| (S)-3-phenylpiperidine |
| N-protected 3-piperidone |
| Phenyl magnesium halide |
| N-protected 3-hydroxy-3-phenylpiperidine |
| N-protected 3-phenylpiperidine |
| N-Boc-(2S, 3S)-3-hydroxy-2-phenylpiperidine |
| N-Boc-(2S)-phenyl-3-piperidinone |
| Niraparib |
Development of Novel Synthetic Methodologies Inspired by this compound Chemistry
The unique structural and reactive characteristics of the α-hydroxy-δ-valerolactam motif, particularly as seen in this compound, have served as a significant source of inspiration for the development of new and innovative synthetic methodologies in organic chemistry. The strategic placement of a hydroxyl group adjacent to a lactam carbonyl group presents distinct stereochemical and electronic properties that chemists have leveraged to devise novel reaction pathways. These methodologies extend beyond the synthesis of simple piperidinone analogs, providing new tools for constructing complex, highly functionalized heterocyclic systems. Research in this area has spurred advancements in asymmetric catalysis, skeletal remodeling of cyclic structures, and the application of modern photocatalytic strategies.
One of the primary challenges and, consequently, a fertile ground for innovation, has been the stereocontrolled synthesis of the 3-hydroxypiperidin-2-one (B90772) core. The development of methods to control the absolute and relative stereochemistry at the C2 and C3 positions has been a major focus. For instance, a highly enantioselective (99% ee) catalytic preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine was achieved through a strategy involving an intramolecular epoxide opening and subsequent ring expansion. princeton.edu This approach, which starts from a cis-epoxide synthesized via Jacobsen epoxidation, highlights how the fundamental challenge of creating the hydroxyl-bearing stereocenter has led to sophisticated, multi-step catalytic sequences. princeton.edu
Further innovation has been demonstrated in the catalytic, site-selective deconstructive aminolysis of bridged valerolactam-butyrolactones. This method facilitates the skeletal remodeling of these bridged systems into highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov The reaction proceeds via a palladium-catalyzed acyl C–O bond cleavage of the γ-lactone, a traditionally inert bond, followed by trapping with an amine. nih.gov This represents the first catalytic method for activating such acyl C–O bonds and provides a modular route to a diverse range of 3-hydroxy-2-piperidinone derivatives with high diastereoselectivity. nih.gov The effectiveness of this palladium-catalyzed ring-opening aminolysis is detailed in the table below.
| Entry | Catalyst System | Solvent | Yield of 7a (%) | Reference |
|---|---|---|---|---|
| 1 | Pd(TFA)2 / PPh3 | 2-MeTHF | 85 | nih.gov |
| 2 | Pd(TFA)2 / PPh3 | EtOAc | 79 | nih.gov |
| 3 | None | 2-MeTHF | 0 | nih.gov |
| 4 | Pd(TFA)2 only | 2-MeTHF | 0 | nih.gov |
| 5 | 5 mol% Pd(TFA)2 / PPh3 | 2-MeTHF | 88 | nih.gov |
The reactivity of related heterocyclic systems has also inspired new synthetic routes. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govCurrent time information in Богородский район, RU.oxazine-1,8-diones have been utilized as versatile building blocks for constructing polycyclic pyridones. mdpi.com The inherent reactivity of the oxazinone ring allows for its opening and subsequent transformation when treated with reagents like ammonium (B1175870) acetate (B1210297), leading to complex, biologically relevant scaffolds. mdpi.com
More recently, the principles of photocatalysis have been applied to construct the 2-piperidinone skeleton in a single step. An organophotocatalysed [1+2+3] strategy has been developed that combines inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds to yield diverse substituted 2-piperidinones. nih.gov This mild and efficient protocol demonstrates exceptional chemoselectivity and functional group tolerance, showcasing a significant leap forward from traditional multi-step synthetic sequences. nih.gov The versatility of this photocatalytic method is highlighted by the variety of α-aryl acrylates that can be successfully employed.
| Product | Substituent on Aryl Acrylate | Yield (%) | Reference |
|---|---|---|---|
| 3a | 4-Me | 99 | nih.gov |
| 3b | 4-OMe | 91 | nih.gov |
| 3c | 4-F | 92 | nih.gov |
| 3d | 4-Cl | 85 | nih.gov |
| 3e | 4-Br | 71 | nih.gov |
| 3f | 2-Me | 90 | nih.gov |
| 3g | 2-Cl | 88 | nih.gov |
| 3h | 3-Me | 95 | nih.gov |
These examples underscore how the specific chemical puzzle presented by this compound and its parent α-hydroxy-δ-valerolactam structure has catalyzed the invention of novel synthetic strategies. From sophisticated asymmetric syntheses and catalytic skeletal rearrangements to cutting-edge photocatalytic constructions, the chemistry inspired by this compound has significantly enriched the toolbox of modern organic synthesis.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagent/Condition | Purpose | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Ethylmagnesium bromide, THF, –78°C | Introduce ethyl group | 65–75% | |
| Lactamization | TFA, CHCl | Deprotection | >90% |
Basic: What analytical techniques are recommended to confirm the identity and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and crystal packing, as demonstrated for structurally related thiopyrano-pyrimidinones (e.g., CCDC deposition number validation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO for this compound).
- Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N ratios .
- HPLC with UV/RI Detection : Monitor impurities using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How can researchers address low yields in the alkylation step during synthesis?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Temperature Control : Perform reactions at –78°C to suppress undesired pathways (e.g., over-alkylation) .
- Catalyst Screening : Test chiral auxiliaries or transition-metal catalysts (e.g., Cu(I)-bisoxazoline complexes) to enhance enantioselectivity .
- Solvent Optimization : Use anhydrous THF or dichloromethane to stabilize reactive intermediates .
Q. Table 2: Yield Improvement Case Study
| Modification | Original Yield | Optimized Yield | Change |
|---|---|---|---|
| Lower reaction temperature | 60% | 75% | +15% |
| Catalyst addition (Cu(I)) | 65% | 85% | +20% |
Advanced: How should contradictory toxicity data (e.g., GHS classifications) be interpreted for safety protocols?
Methodological Answer:
Discrepancies in hazard classifications (e.g., H302 vs. "no known hazard" in vs. ) arise from varying test conditions or data gaps. Mitigation steps:
- Worst-Case Assumption : Adopt the strictest classification (e.g., H302 for oral toxicity) and implement PPE (e.g., nitrile gloves, P95 respirators) .
- In-House Testing : Conduct acute toxicity assays (OECD 423) to clarify risks.
- Ventilation Requirements : Use fume hoods for powder handling to address respiratory irritation (H335) .
Basic: What are the critical safety precautions for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
- Spill Management : Absorb powders with inert materials (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release .
- Storage : Store in sealed containers at –20°C under nitrogen to prevent hydrolysis or oxidation .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (ICH Q1A). For example, incubate at pH 1–13 (37°C) and monitor via HPLC. Piperidin-2-ones are prone to ring-opening at extremes (pH <2 or >12) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, suggesting lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
